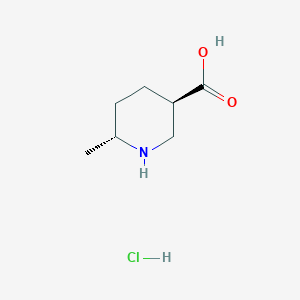

(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride

Vue d'ensemble

Description

(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound with the molecular formula C7H14ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to produce the desired enantiomer. The reaction conditions often include specific temperatures, pressures, and solvents to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Applications De Recherche Scientifique

Orexin Receptor Antagonism

One of the primary applications of (3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride is as an orexin receptor antagonist. Orexin receptors are implicated in various sleep disorders and conditions such as insomnia, narcolepsy, and other sleep-related issues. The compound has shown potential in enhancing sleep quality and reducing sleep latency, making it a candidate for treating sleep disorders .

Treatment of Neurological Disorders

The compound is also being investigated for its role in treating neurological disorders, including:

- Alzheimer's Disease : It may help improve cognitive functions and manage symptoms associated with Alzheimer's disease.

- Depression and Anxiety Disorders : Research suggests that it could be beneficial in managing mood disorders by modulating orexin activity .

- Pain Management : There are indications that it may assist in controlling neuropathic pain and other pain syndromes .

Biocatalytic Approaches

Recent studies have focused on the asymmetric synthesis of piperidines, including this compound, using biocatalytic methods. These methods involve multi-enzymatic processes that allow for the efficient production of piperidine derivatives with high stereoselectivity. This approach reduces the number of steps required for synthesis compared to traditional methods .

Efficacy in Sleep Disorders

A study highlighted the efficacy of this compound in treating sleep disorders through its action on orexin receptors. Patients reported improved sleep quality and reduced instances of insomnia when administered this compound .

Neuroprotective Properties

Research has demonstrated that this compound may possess neuroprotective properties, potentially slowing the progression of neurodegenerative diseases. In animal models, it showed promise in enhancing cognitive function and memory retention .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride include:

(S)-α-methyl,α-amino acids: These compounds share a similar chiral structure and are used in various chemical and biological applications.

Other piperidine derivatives: Compounds such as 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-rel- have similar chemical properties and applications.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique chemical and biological properties. This compound’s chiral nature allows it to interact selectively with other chiral molecules, making it particularly valuable in asymmetric synthesis and chiral resolution processes .

Activité Biologique

(3R,6R)-6-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound with significant biological activity, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring with a methyl group and a carboxylic acid moiety, contributes to its diverse interactions with biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol. The compound's structure is essential for its biological function, as the stereochemistry plays a crucial role in its interaction with enzymes and receptors.

The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes and receptors. The compound can act as either an inhibitor or activator , depending on the target:

- Enzyme Inhibition : It may inhibit certain enzymes by occupying their active sites, thereby blocking substrate access and altering metabolic pathways.

- Receptor Interaction : The compound has shown potential in modulating receptor activity, which is critical for therapeutic applications in neurology and other fields.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antinociceptive | Exhibits pain-relieving properties in animal models. |

| Anti-inflammatory | Reduces inflammation in various experimental setups. |

| Neurological Effects | Potential use in treating neurological disorders due to its interaction with neurotransmitter systems. |

Case Studies

Several studies have investigated the biological activity of related compounds and analogs of this compound:

- Antihyperalgesic Activity : A study demonstrated that derivatives of piperidine compounds exhibited significant antihyperalgesic effects in rodent models of chronic pain. The mechanism involved modulation of TRPV1 receptors, which are critical for pain perception .

- Asthma Models : In vivo studies showed that related compounds reduced lung inflammation in mouse models of asthma. This suggests potential therapeutic applications for respiratory conditions .

- Cytotoxicity Against Cancer Cells : Research has indicated that piperidine derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation .

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of piperidine derivatives:

- Lipophilicity and Solubility : Compounds with lower lipophilicity exhibited higher aqueous solubility and better bioavailability, which are desirable traits for drug development .

- Binding Affinity : Several analogs showed enhanced binding affinity to TRPV1 receptors, indicating that modifications to the piperidine structure can significantly impact their pharmacological profiles .

Propriétés

IUPAC Name |

(3R,6R)-6-methylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNNMKIITLUFIE-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.